molecular formula C21H21N3O4S B11579134 (5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11579134
M. Wt: 411.5 g/mol
InChI Key: WGRXOVXPTWHNEK-PDGQHHTCSA-N
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Description

(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Thiazole ring formation: This step may involve the reaction of thioamides with α-haloketones.

    Furan ring incorporation: The furan ring can be introduced through reactions involving furfural or its derivatives.

    Methoxy and butoxy group introduction: These groups can be added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.

    Reduction: Reduction reactions can occur at the double bonds or the triazole ring.

    Substitution: Substitution reactions may involve the replacement of functional groups on the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Other compounds in this class may include derivatives with different substituents on the triazole or thiazole rings.

    Furan derivatives: Compounds with similar furan rings but different functional groups.

    Phenyl derivatives: Compounds with similar phenyl rings but different substituents.

Uniqueness

The uniqueness of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H21N3O4S/c1-13(2)8-10-28-15-7-6-14(11-17(15)26-3)12-18-20(25)24-21(29-18)22-19(23-24)16-5-4-9-27-16/h4-7,9,11-13H,8,10H2,1-3H3/b18-12-

InChI Key

WGRXOVXPTWHNEK-PDGQHHTCSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OC

Origin of Product

United States

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